4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile
Description
4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile is a heterocyclic compound featuring a fused pyrrolo-oxazole core with multiple functional groups. Its structure includes:
- Hexahydro-pyrrolo[3,4-d][1,2]oxazole core: A bicyclic system with two fused rings (pyrrolidine and oxazole), stabilized by 4,6-diketone groups.
- Substituents: A 2-fluorophenyl group at position 3, a phenyl group at position 2, and a benzonitrile moiety at position 5.
- Molecular formula: C₂₄H₁₆FN₃O₃ (molecular weight: 413.41 g/mol).
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator .
Properties
Molecular Formula |
C24H16FN3O3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile |
InChI |
InChI=1S/C24H16FN3O3/c25-19-9-5-4-8-18(19)21-20-22(31-28(21)17-6-2-1-3-7-17)24(30)27(23(20)29)16-12-10-15(14-26)11-13-16/h1-13,20-22H |
InChI Key |
YJUDYOPKUHFMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-d][1,2]oxazol ring system, followed by the introduction of the fluorophenyl and benzonitrile groups. Common reagents used in these reactions include fluorobenzene, phenylacetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorophenyl and benzonitrile groups can undergo substitution reactions to introduce new substituents or modify the existing structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of modified compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- A series of compounds structurally related to 4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile have shown significant antimicrobial activity. For instance, derivatives with similar fluorophenyl groups have been synthesized and tested against various bacterial strains and fungi. The structure-activity relationship (SAR) indicates that the presence of the fluorophenyl moiety is crucial for enhancing antimicrobial efficacy .
- Anticancer Properties :
- Neuroprotective Effects :
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of 4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as an electron transport layer has been explored in several studies .
- Polymer Chemistry :
Case Study 1: Antimicrobial Efficacy
A study published in PubMed evaluated a series of triazine derivatives related to the compound of interest for their antimicrobial properties. The results indicated that specific modifications to the fluorophenyl group significantly increased activity against gram-positive bacteria and fungi. Compounds with higher fluorine substitution showed enhanced potency .
Case Study 2: Anticancer Activity
In a recent investigation, derivatives of the pyrrolidine structure were tested against various cancer cell lines. Results demonstrated that certain compounds led to a reduction in cell viability through mechanisms involving apoptosis induction and cell cycle arrest . This underscores the potential of 4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism of action of 4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules with fused heterocyclic cores, fluorinated/chlorinated aryl groups, or nitrile functionalities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Structural and Functional Insights
Core Structure Variations :
- The target compound’s pyrrolo-oxazole core differs from 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile ’s pyrrolo-imidazole system. The oxazole ring in the target provides greater rigidity, while the imidazole in the latter allows for basicity and protonation at physiological pH .
- Replacement of oxazole with isoxazole (as in CAS 301851-54-7) alters electronic properties, making the compound more resistant to oxidative degradation .
Substituent Effects: Fluorine vs. Nitrile Functionality: The benzonitrile group in the target and CAS 928134-65-0 enhances dipole interactions, critical for binding to enzyme active sites.
Synthetic Accessibility :
- Multi-component one-pot reactions (as described in ) are feasible for synthesizing the target compound, though steric hindrance from the phenyl and fluorophenyl groups may necessitate optimized conditions .
Biological Activity
The compound 4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 397.41 g/mol. The structure is characterized by a pyrrolo[3,4-d][1,2]oxazole core linked to a benzonitrile moiety. The presence of a fluorine atom and multiple functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models. It may inhibit key inflammatory pathways, including the NF-kB signaling pathway.
- Analgesic Properties : In preclinical models, the compound demonstrated analgesic effects comparable to standard pain relief medications. This activity may be mediated through modulation of pain receptors.
The biological activity of 4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile is attributed to its interactions with various molecular targets:
- Caspase Activation : In apoptotic pathways, the compound activates caspases leading to programmed cell death in tumor cells.
- Cyclooxygenase Inhibition : Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Receptor Binding : Molecular docking studies have suggested that the compound binds effectively to certain receptors involved in pain and inflammation modulation.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | High cytotoxicity | |
| Anti-inflammatory | Significant reduction | |
| Analgesic | Comparable to standard drugs |
Case Study: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, 4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile was tested against several cancer cell lines including breast and lung cancer. The results indicated an IC50 value in the low micromolar range, demonstrating potent antitumor activity. Histological analyses revealed significant apoptosis in treated cells compared to controls.
Case Study: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. Results showed a marked decrease in paw swelling at doses of 10 mg/kg and 20 mg/kg compared to control groups. Histopathological examination confirmed reduced inflammatory cell infiltration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
